molecular formula C14H12O2 B1666776 Benzyl benzoate CAS No. 120-51-4

Benzyl benzoate

Cat. No.: B1666776
CAS No.: 120-51-4
M. Wt: 212.24 g/mol
InChI Key: SESFRYSPDFLNCH-UHFFFAOYSA-N
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Description

Benzyl benzoate is an organic compound that serves multiple purposes in various fields. It is an ester formed from benzyl alcohol and benzoic acid. This compound is known for its clear, colorless appearance and faintly aromatic scent. This compound is widely used as a medication, particularly for treating scabies and lice, and as an insect repellent .

Safety and Hazards

Benzyl benzoate is harmful if swallowed and is very toxic to aquatic life. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with skin, eyes, and clothing .

Biochemical Analysis

Biochemical Properties

Benzyl benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive metabolites, which may contribute to its biological effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in zebrafish embryos, this compound exposure led to the differential expression of proteins involved in the biosynthesis of organonitrogen compounds, translation, amide biosynthetic processes, lipid transport, stress response, and cytoskeletal activity . These changes indicate that this compound can significantly impact cellular function and homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific proteins and enzymes, altering their activity. For instance, it has been shown to modulate the activity of cytochrome P450 enzymes, leading to changes in the metabolism of other compounds. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in protein expression and metabolic processes. For example, in zebrafish embryos, prolonged exposure to this compound resulted in the differential expression of various proteins, indicating its potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biological changes. In zebrafish embryos, exposure to this compound at a concentration of 1 µg/mL for seven days resulted in the differential expression of 83 proteins, including both up-regulated and down-regulated proteins . High doses of this compound may also cause toxic or adverse effects, highlighting the importance of dosage considerations in its use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of benzyl alcohol and benzoic acid. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body. The interaction of this compound with metabolic enzymes can influence metabolic flux and metabolite levels, affecting overall metabolic homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, this compound can bind to serum albumin, facilitating its transport in the bloodstream. Additionally, its lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its localization can be influenced by targeting signals and post-translational modifications. For instance, this compound may be directed to specific organelles through interactions with targeting proteins, affecting its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl benzoate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often involves the reaction of sodium benzoate with benzyl chloride in the presence of a base. Another method includes the transesterification of methyl benzoate and benzyl alcohol .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form benzoic acid and benzyl alcohol.

    Reduction: Reduction of this compound can yield benzyl alcohol and benzoic acid.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Benzoic acid and benzyl alcohol.

    Reduction: Benzyl alcohol and benzoic acid.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Properties

IUPAC Name

benzyl benzoate
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InChI

InChI=1S/C14H12O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2
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InChI Key

SESFRYSPDFLNCH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2
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Molecular Formula

C14H12O2
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DSSTOX Substance ID

DTXSID8029153
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Molecular Weight

212.24 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid, Colorless liquid or white solid; [ICSC] Not miscible or difficult to mix in water; [MSDSonline] Pleasant odor; Slightly volatile in steam and insoluble in water; [Ullmann], Solid, COLOURLESS LIQUID OR WHITE SOLID WITH CHARACTERISTIC ODOUR., leaflets or oily liquid with a faint, sweet, balsamic odour
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Boiling Point

321.3 °C, BP: 323-324 °C, 323.00 to 324.00 °C. @ 760.00 mm Hg, 324 °C
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Flash Point

148 °C, 158 °C (316 °F) - closed cup, 298 °F (148 °C) - closed cup
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Solubility

Insoluble in water, Insoluble in glycerol; miscible with alcohol, chloroform, ether, oils, Soluble in ethanol, ethyl ether, acetone, benzene, methanol, chloroform, 1.98e-02 g/L, Solubility in water: none, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1121 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.113-1.121
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Vapor Density

7.31 (Air = 1), Relative vapor density (air = 1): 7.3
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Vapor Pressure

0.000224 [mmHg], 0.000224 mm Hg at 25 °C
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Mechanism of Action

Benzyl benzoate exerts toxic effects on the nervous system of the parasite, resulting in its death. It is also toxic to mite ova, though its exact mechanism of action is unknown. In vitro, benzyl benzoate has been found to kill the Sarcoptes mite within 5 minutes.
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Color/Form

Leaflets or oily liquid, Water-white liquid, Colorless, oily liquid, Clear, colorless liquid

CAS No.

120-51-4
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Melting Point

19 °C, 21 °C
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Synthesis routes and methods I

Procedure details

The oxidation of toluene appears to follow an obvious path as inferred from the kinetics of the product yields (Table IV). The intermediate products are benzyl alcohol, benzaldehyde, benzoic acid; whereas, benzyl benzoate is the final product by esterification of benzyl alcohol and benzoic acid. In a separate test at the same reaction conditions, but without the Pd catalyst, benzyl alcohol and benzoic acid were esterified in toluene to produce benzyl benzoate. The following reaction scheme explains these results:
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Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Two grams of sodium-supported hydrotalcite prepared in Example 7, (1) and stabilized in Example 7 (2) was put in a container holding 20 g of dehydrated benzaldehyde and 35 g of n-decane as a solvent, and reacted at room temperature for 3 hours. The product was analyzed by gas chromatography (OV-17, 2 m). The conversion of benzaldehyde was 90%, and benzyl benzoate was obtained in a yield of 89%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrotalcite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Example 7 ( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
35 g
Type
solvent
Reaction Step Seven
Yield
89%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
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reactant
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reactant
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reactant
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reactant
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Name
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reactant
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Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Methyl azodicarboxylate resin (6.55 g of 0.61 meq/g ~4.0 meq) was suspended in dry THF (100 ml) and allowed to swell for ~15 minutes. Benzoic acid (0.366 g, 3.0 mmol) was dissolved in THF (10 ml) and added to the resin. To the stirred mixture at 25° C. was added dropwise a solution of Ph3P (0.786 g, 3.0 mmol) and benzyl alcohol (0.361 ml, 3.5 mmol) in THF (5 ml). This mixture was left to stir at 25° C. for 16 hours. Resin was then filtered and washed with CH2Cl2 (4×150 mL) and Et2O. The filtrate and washings were concentrated in vacuo at 30° C. and flash chromatographed (3.5% EtOAC/hexane) to yield benzyl benzoate (0.417 g, 65%): IR (film) 1720 (vs), 1451 (m), 1272 (vs), 1110 (m), 710 (s), 697 (m) cm-1 ; 1H NMR (80 MHz, CDCl3) δ8.25-8.05 (m, 2H, o-PhCOO), 7.65-7.25 (m, 8H, m-, p-PhCOO, OCH2PH), 5.32 (s, 2H, OCH2Ph); EI-MS: 212.0839 (M+, 212.0837 calcd. for C14H12O2), 105.0343 (Base Peak, phC=O).
Name
Methyl azodicarboxylate
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
0.366 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.786 g
Type
reactant
Reaction Step Three
Quantity
0.361 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
65%

Synthesis routes and methods V

Procedure details

To a CH2Cl2 (2 ml) solution of 2-chloro-1-methylpyridinium p-toluenesulfonate (720 mg, 2.4 mmol) was added a mixture of benzyl alcohol (216 mg, 2.0 mmol), benzoic acid (244 mg, 2.0 mmol) and tri-n-butylamine (888 mg, 4.8 mmol) in CH2Cl2, and the resulting mixture was refluxed for 3 hours. After evaporation of the solvent, the residue was separated by silica gel column chromatography, and benzyl benzoate was isolated in 83% yield.
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step One
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.